molecular formula C11H21NO2 B2743769 Methyl 6-tert-butylpiperidine-2-carboxylate CAS No. 2168293-24-9

Methyl 6-tert-butylpiperidine-2-carboxylate

Cat. No.: B2743769
CAS No.: 2168293-24-9
M. Wt: 199.294
InChI Key: ZIJLSAZUBWLKRL-UHFFFAOYSA-N
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Description

Methyl 6-tert-butylpiperidine-2-carboxylate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in pharmaceutical research and development due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 6-tert-butylpiperidine-2-carboxylate typically involves the esterification of 6-tert-butylpiperidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions usually include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

Methyl 6-tert-butylpiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under basic conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. Major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .

Scientific Research Applications

Methyl 6-tert-butylpiperidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-tert-butylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Methyl 6-tert-butylpiperidine-2-carboxylate can be compared with other piperidine derivatives, such as:

  • Methyl 4-tert-butylpiperidine-1-carboxylate
  • Methyl 3-tert-butylpiperidine-2-carboxylate
  • Methyl 2-tert-butylpiperidine-3-carboxylate

These compounds share similar structural features but differ in the position of the tert-butyl and ester groups. The unique positioning of these groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

methyl 6-tert-butylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)9-7-5-6-8(12-9)10(13)14-4/h8-9,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJLSAZUBWLKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC(N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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